3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER
Overview
Description
3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER is an organic compound that features a biphenyl group attached to an amino group, a cyano group, and an acrylic acid ester
Mechanism of Action
Target of Action
Ethyl 2-cyano-3-(4-phenylanilino)prop-2-enoate is known to act as an inhibitor of mitochondrial pyruvate transport . The mitochondrion is an organelle that plays a central role in oxidative respiration, including ageing . It is also involved in various biological and chemical processes in addition to oxidative respiration, such as biogenesis of the iron-sulfur cluster protein assembly, apoptosis, diauxic shift, and the metabolism of lipids .
Mode of Action
It is known that the compound interacts with its targets via weak c–h···o=c/o (nitro group), c–h···n, and π–π intermolecular interactions which contribute towards the stability of the crystal packing .
Biochemical Pathways
The compound’s inhibition of mitochondrial pyruvate transport affects the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation . This suggests that the compound may have a significant impact on metabolic pathways involving these substances.
Result of Action
The molecular and cellular effects of Ethyl 2-cyano-3-(4-phenylanilino)prop-2-enoate’s action are largely dependent on its inhibition of mitochondrial pyruvate transport. This could potentially influence a range of biological processes, from energy production to cell death .
Biochemical Analysis
Biochemical Properties
Ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for the compound’s pharmacological and toxicological properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing various cellular processes.
Cellular Effects
Ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, potentially affecting cellular energy production and homeostasis.
Molecular Mechanism
The molecular mechanism of action of ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain kinases, resulting in the downregulation of downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating cell signaling pathways and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
Ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, it can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
Ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER typically involves the reaction of biphenyl-4-amine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and the reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-amine: A precursor in the synthesis of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER.
Ethyl cyanoacetate: Another precursor used in the synthesis.
3-(Biphenyl-4-ylamino)-2-cyanoacrylic acid: A similar compound without the ester group
Uniqueness
This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the biphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-cyano-3-(4-phenylanilino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16(12-19)13-20-17-10-8-15(9-11-17)14-6-4-3-5-7-14/h3-11,13,20H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAYNHUNFJQNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694370 | |
Record name | Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-00-5 | |
Record name | Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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